molecular formula C14H28N2O4 B12800346 2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide CAS No. 7770-68-5

2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide

Cat. No.: B12800346
CAS No.: 7770-68-5
M. Wt: 288.38 g/mol
InChI Key: DNTPWBUEQMSTPU-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide is a chemical compound characterized by the presence of two hydroxyl groups and two pentyl groups attached to a succinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide typically involves the reaction of succinic anhydride with pentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide is unique due to the presence of pentyl groups, which may impart distinct physicochemical properties and biological activities compared to its analogs. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7770-68-5

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

2,3-dihydroxy-N,N'-dipentylbutanediamide

InChI

InChI=1S/C14H28N2O4/c1-3-5-7-9-15-13(19)11(17)12(18)14(20)16-10-8-6-4-2/h11-12,17-18H,3-10H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

DNTPWBUEQMSTPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C(C(C(=O)NCCCCC)O)O

Origin of Product

United States

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